molecular formula C14H20N4O2 B2542197 N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide CAS No. 1210662-62-6

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide

Cat. No.: B2542197
CAS No.: 1210662-62-6
M. Wt: 276.34
InChI Key: CHSSNAHUQDZVIG-UHFFFAOYSA-N
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Description

“N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide” is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic heteroaromatic core fused with a pyridine ring. The molecule features a 1,5-dimethyl substitution pattern on the pyrazolo moiety and a cyclopentanecarboxamide group at the 3-position.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-8-7-10-11(15-14(20)9-5-3-4-6-9)17-18(2)12(10)16-13(8)19/h8-9H,3-7H2,1-2H3,(H,16,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSSNAHUQDZVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The compound’s closest analog, “1-(4-chlorophenyl)-N-{1,4-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentane-1-carboxamide” (), shares the pyrazolo[3,4-b]pyridine core but differs in substitution:

  • Methyl group positions : The target compound has 1,5-dimethyl groups, while the analog in has 1,4-dimethyl groups. This positional isomerism may influence steric interactions and hydrogen-bonding capacity.
  • Carboxamide substituent : The target compound’s cyclopentanecarboxamide group contrasts with the 4-chlorophenyl-substituted cyclopentane in the analog. The latter introduces a halogenated aromatic moiety, likely enhancing lipophilicity and affecting target binding .

Another structurally related compound, “diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate” (), diverges in core structure (imidazo[1,2-a]pyridine vs. pyrazolo[3,4-b]pyridine). Key differences include:

  • Electron-withdrawing groups: The imidazo derivative in features nitro, cyano, and ethoxycarbonyl groups, which may enhance electrophilicity and reactivity compared to the target compound’s methyl and carboxamide substituents .

Physicochemical Properties

Compound Type Core Structure Key Substituents Melting Point (°C) Spectral Data Availability
Target Compound Pyrazolo[3,4-b]pyridine 1,5-dimethyl; cyclopentanecarboxamide Not reported Likely NMR, MS, IR*
Analog Pyrazolo[3,4-b]pyridine 1,4-dimethyl; 4-chlorophenyl Not reported Not available
Compound Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ethoxycarbonyl 243–245 NMR, IR, MS, HRMS

*SHELX-based crystallography (e.g., for structural elucidation) and spectroscopic methods (NMR, MS) are standard for such compounds .

Biological Activity

N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives. Its molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 302.34 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core linked to a cyclopentanecarboxamide moiety.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight302.34 g/mol
CAS Number1172258-82-0
AppearanceSolid (powder)

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as kinases and receptors involved in cellular signaling pathways. Similar compounds have shown activity against various targets associated with cancer and inflammatory diseases.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Studies on related compounds have demonstrated submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2), suggesting potential for this compound as an anticancer agent .

Autophagy Modulation

Some derivatives have been identified as autophagy modulators. They disrupt the mTORC1 pathway and enhance autophagic flux under starvation conditions. This mechanism could lead to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or reduce potency against specific targets.
  • Cyclopentanecarboxamide Moiety : Alterations in this part of the molecule may impact solubility and bioavailability.

Study 1: Antiproliferative Effects

A study focusing on the antiproliferative effects of similar compounds found that modifications in the pyrazole ring significantly influenced activity against cancer cell lines. The findings suggest that this compound could exhibit comparable effects based on its structural similarities .

Study 2: Autophagy Induction

In another study examining related compounds as autophagy modulators in pancreatic cancer cells, it was observed that these compounds could disrupt mTORC1 activity and promote autophagic flux. This suggests a potential pathway through which this compound may exert its anticancer effects .

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